

Spectroscopic Characterization of 2,5-Bis(benzyloxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzaldehyde

Cat. No.: B1364445

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Introduction

2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde ring substituted with two bulky benzyloxy groups. Its molecular formula is $C_{21}H_{18}O_3$, with a molecular weight of 318.37 g/mol. This structure, featuring an electrophilic aldehyde and two ether linkages, makes it a versatile building block in the synthesis of more complex molecules, from pharmaceuticals to materials science.

A thorough understanding of a molecule's spectroscopic signature is paramount for researchers for structure verification, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,5-Bis(benzyloxy)benzaldehyde**.

Note on Data Availability: As of the latest revision of this guide, a complete, publicly available, and experimentally verified set of spectra for **2,5-Bis(benzyloxy)benzaldehyde** has not been located. The following sections are therefore based on established spectroscopic principles and data from closely related structural analogs. The analysis is designed to provide a robust and scientifically grounded prediction of the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,5-Bis(benzyloxy)benzaldehyde**, both ^1H and ^{13}C NMR are indispensable.

Causality Behind Experimental Choices

NMR experiments are conducted in a deuterated solvent, typically deuteriochloroform (CDCl_3), to avoid signal overlap from solvent protons.^{[1][2]} Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the aromatic region where multiple protons and carbons resonate in close proximity.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The structure of **2,5-Bis(benzyloxy)benzaldehyde** suggests several distinct proton signals.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.45	Singlet (s)	1H	Aldehyde H (CHO)	The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, causing it to appear far downfield. [2]
~7.50-7.30	Multiplet (m)	10H	Phenyl H's of benzyloxy groups	The ten protons on the two unsubstituted phenyl rings of the benzyloxy groups are expected to resonate in this typical aromatic region.
~7.45	Doublet (d)	1H	Aromatic H (C6-H)	This proton is ortho to the aldehyde group and is expected to be deshielded. It will appear as a doublet due to coupling with C4-H.

~7.20	Doublet of doublets (dd)	1H	Aromatic H (C4-H)	This proton is coupled to both C3-H and C6-H, resulting in a doublet of doublets.
~7.15	Doublet (d)	1H	Aromatic H (C3-H)	This proton is ortho to a benzyloxy group and meta to the aldehyde. It will appear as a doublet due to coupling with C4-H.
~5.15	Singlet (s)	2H	Methylene H's (O-CH ₂ -Ph)	The protons of the methylene bridge at the C5 position.
~5.10	Singlet (s)	2H	Methylene H's (O-CH ₂ -Ph)	The protons of the methylene bridge at the C2 position. The two methylene groups are in slightly different electronic environments and may appear as two distinct singlets or a single singlet.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

Predicted ^{13}C NMR Data (101 MHz, CDCl_3):

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~191.0	Aldehyde C (CHO)	The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1]
~155.5	Aromatic C (C2-O)	Aromatic carbon directly attached to an ether oxygen is significantly deshielded.
~154.0	Aromatic C (C5-O)	Similar to C2, this carbon is deshielded due to the ether linkage.
~136.5	Aromatic C (ipso-C of benzyl)	The ipso-carbons of the benzyl groups.
~128.8	Aromatic C (ortho/meta-C of benzyl)	The ortho and meta carbons of the benzyl groups.
~128.4	Aromatic C (para-C of benzyl)	The para carbons of the benzyl groups.
~127.5	Aromatic C (C1-CHO)	The carbon to which the aldehyde group is attached.
~125.0	Aromatic C (C6)	Aromatic CH carbon.
~118.0	Aromatic C (C4)	Aromatic CH carbon.
~115.0	Aromatic C (C3)	Aromatic CH carbon.
~71.0	Methylene C (O-CH ₂)	The sp ³ hybridized carbons of the methylene bridges are found in this region, typical for benzylic ethers.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices

For a solid sample like **2,5-Bis(benzyloxy)benzaldehyde**, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample.

Predicted Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3060-3030	Medium-Weak	C-H Stretch	Aromatic C-H
~2870 & ~2770	Weak	C-H Stretch (Fermi Doublet)	Aldehyde C-H
~1685	Strong	C=O Stretch	Aldehyde Carbonyl
~1600, ~1495, ~1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl-Alkyl Ether (asymmetric)
~1040	Medium	C-O Stretch	Aryl-Alkyl Ether (symmetric)

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and the characteristic weak "Fermi doublet" for the aldehyde C-H stretch.[3] The presence of strong C-O stretching bands confirms the ether linkages.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle ionization that preserves the molecular ion, Electrospray Ionization (ESI) could be used, often yielding the protonated molecule $[M+H]^+$ or a sodium adduct $[M+Na]^+$.

Predicted Fragmentation Pattern (Electron Ionization):

- Molecular Ion (M^+): m/z 318. This peak corresponds to the intact molecule and confirms the molecular weight.
- Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the benzyl or tropylium cation $[C_7H_7]^+$, formed by the cleavage of the benzylic ether bond. The high stability of this cation is the driving force for this fragmentation pathway.
- Other Key Fragments:
 - m/z 227: $[M - C_7H_7]^+$. Loss of one benzyl group.
 - m/z 299: $[M - H - CO]^+$. Loss of a hydrogen radical followed by carbon monoxide from the aldehyde group.
 - m/z 77: $[C_6H_5]^+$. The phenyl cation, from fragmentation of the benzyl group.
 - m/z 65: $[C_5H_5]^+$. Loss of acetylene from the phenyl cation.

Experimental Protocols

The following sections describe standardized, self-validating methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Bis(benzyloxy)benzaldehyde** in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS).

- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
- **Data Acquisition (^1H NMR):** Acquire the spectrum using a standard 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
- **Data Acquisition (^{13}C NMR):** Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR and the residual CDCl_3 peak to 77.16 ppm for ^{13}C NMR.

Protocol 2: FT-IR Spectroscopy (ATR)

- **Instrument Preparation:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H_2O , CO_2) and crystal absorptions from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **2,5-Bis(benzyloxy)benzaldehyde** powder onto the ATR crystal, ensuring complete coverage.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Protocol 3: Mass Spectrometry (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

- **Ionization:** Volatilize the sample by heating and bombard it with a 70 eV electron beam in the ion source.
- **Mass Analysis:** Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection and Analysis:** Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z . Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

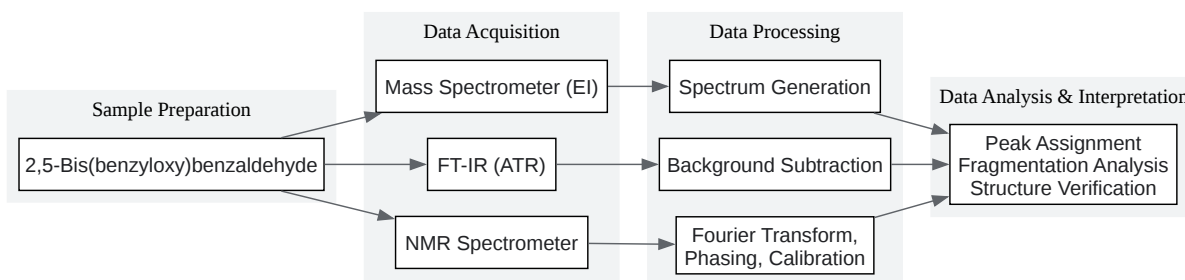
Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **2,5-Bis(benzyloxy)benzaldehyde** with key atoms labeled to correspond with the predicted NMR assignments.

Caption: Molecular structure of **2,5-Bis(benzyloxy)benzaldehyde**.

Experimental Workflow

The logical flow from sample to final interpreted data is crucial for maintaining scientific integrity.



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